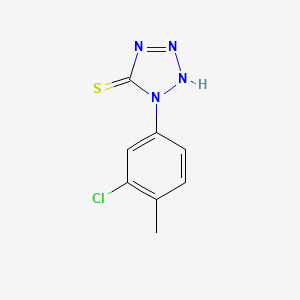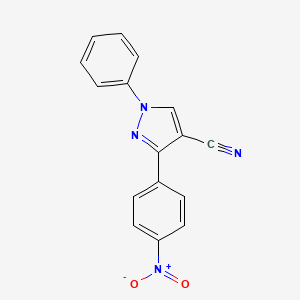
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized through a number of methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit toxicity towards certain cell lines. However, it has also been reported to have low toxicity towards normal cells. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. This compound has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol in lab experiments is its potential for use as a corrosion inhibitor. This compound has also been studied for its potential use as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its toxicity towards certain cell lines.
Future Directions
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol. One direction is to further investigate its potential applications as an antimicrobial, antifungal, and antitumor agent. Another direction is to study its potential use as a corrosion inhibitor in various industries. In addition, further research can be conducted to understand its mechanism of action and its effects on enzymes and cells. Finally, the synthesis of new derivatives of this compound can be explored for their potential applications in various fields.
Synthesis Methods
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be synthesized through a number of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methylphenyl isothiocyanate with sodium azide in the presence of a catalyst. This method has been reported to yield a high purity product. Other methods include the reaction of 3-chloro-4-methylphenyl hydrazine with carbon disulfide and sodium azide, and the reaction of 3-chloro-4-methylphenyl isocyanate with hydrazine hydrate and sodium azide.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor. In addition, this compound has been used as a ligand in the synthesis of metal complexes.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-5-2-3-6(4-7(5)9)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFSLNSJXHONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)




![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
